Lanthanum(III) nitrate

概要

説明

Lanthanum(III) nitrate is an inorganic compound with the chemical formula La(NO₃)₃·xH₂O. It is a colorless crystalline solid that is highly soluble in water, acetone, and ethanol. This compound is primarily used in the extraction and purification of lanthanum from its ores . This compound decomposes at 499°C to form lanthanum oxide, nitric oxide, and oxygen .

作用機序

Target of Action

Lanthanum(III) nitrate is an inorganic compound with the chemical formula La(NO3)3·xH2O . It is primarily used in the extraction and purification of lanthanum from its ores . The compound’s primary targets are the organic transformations in which it acts as a transition metal catalyst .

Mode of Action

This compound interacts with its targets by facilitating various organic transformations. It is widely used in chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the organic transformations it catalyzes. For instance, it plays a crucial role in the synthesis of α-amino nitriles . .

Pharmacokinetics

It is known that the compound is highly soluble in water , which could potentially influence its bioavailability

Result of Action

The result of this compound’s action is the facilitation of various organic transformations. For instance, it aids in the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles . These transformations are crucial in various fields such as pharmaceuticals, polymers, and material science .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to decompose at 499°C to lanthanum oxide, nitric oxide, and oxygen . Therefore, temperature is a critical factor in its stability. Additionally, the compound’s solubility in water suggests that its action and efficacy could be influenced by the presence of water or other solvents.

生化学分析

Biochemical Properties

Lanthanum(III) nitrate can interact with various biomolecules in cell media. For instance, in Dulbecco’s modified Eagle medium (DMEM) with fetal bovine serum (FBS), it can form a Lanthanum-Phosphate-Protein compound .

Cellular Effects

This compound has been shown to influence the osteoblast differentiation of bone marrow stroma cells (BMSCs). It was found that the Lanthanum-Phosphate-Protein compound formed from this compound solutions in DMEM with FBS inhibited the osteoblast differentiation of BMSCs at the concentration of 1 μM .

Molecular Mechanism

The Lanthanum-Phosphate-Protein compound formed from this compound solutions in DMEM with FBS inhibited the osteoblast differentiation by inhibiting the expression of osteoblast-related genes and proteins .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, the cell viability of BMSCs was inhibited at concentrations of 1, 10, and 100 μM at 1 day and 3 days when treated with this compound solutions in DMEM .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages. For instance, the osteoblast differentiation of BMSCs was inhibited at the concentration of 1 μM this compound but had no effect at the concentrations of 0.001 and 0.1 μM .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors in the cell media .

Transport and Distribution

It is known that this compound can form different compounds in different cell culture media, which may affect its localization or accumulation .

Subcellular Localization

It is known that this compound can form different compounds in different cell culture media, which may affect its localization to specific compartments or organelles .

準備方法

Lanthanum(III) nitrate is typically prepared by reacting lanthanum oxide with nitric acid. The reaction produces this compound and water as by-products :

La2O3+6HNO3→2La(NO3)3+3H2O

In industrial settings, this compound can also be synthesized using nitrogen dioxide (N₂O₄) as a reagent . The compound is easy to handle and stable due to the presence of coordinative nitrate moieties .

化学反応の分析

Lanthanum(III) nitrate undergoes various chemical reactions, including:

科学的研究の応用

Catalytic Applications

Lanthanum(III) nitrate serves as a catalyst in various organic transformations. Its role is particularly noted in:

- Cracking Catalysts : Utilized in petroleum refining to enhance the yield of lighter hydrocarbons.

- Electrochemical Synthesis : Employed in the preparation of LaMnO₄, which is used as a thin film coating on stainless steel substrates for enhanced durability and performance .

- Photoluminescent Materials : Acts as a precursor for the synthesis of lanthanide-based photoluminescent materials, which are crucial for display technologies .

Table 1: Catalytic Applications of this compound

Materials Science

In materials science, this compound is integral to the development of advanced ceramics and phosphors:

- Advanced Ceramics : It is used in the synthesis of lanthanide zirconates, which exhibit excellent thermal stability and conductivity properties .

- Phosphors : Lanthanum nitrate is a key component in producing green phosphors for fluorescent lamps and display screens .

Table 2: Material Science Applications

| Application | Description | Reference |

|---|---|---|

| Advanced Ceramics | Used in lanthanide zirconates for thermal stability | |

| Phosphors | Component in green phosphors for displays |

Biomedical Research

Recent studies have highlighted the potential of this compound in biomedical applications:

- Osteogenic Differentiation : Research indicates that La(NO₃)₃ can influence the differentiation of bone marrow stromal cells (BMSCs). Different concentrations affect cell viability and mineralization, suggesting its potential use in bone-related therapies .

- Drug Development : Lanthanum compounds have been investigated for their ability to form precipitates that may inhibit osteoblast differentiation, providing insights into treatments for conditions like osteoporosis .

Table 3: Biomedical Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Osteogenic Differentiation | Affects BMSC differentiation and mineralization | |

| Drug Development | Inhibits osteoblast differentiation |

Environmental Applications

This compound has shown promise in environmental applications, particularly in water treatment:

- Phosphate Binding : Its ability to bind with phosphates makes it useful in reducing phosphorus levels in wastewater, thus preventing eutrophication .

- Fluorine Interference Elimination : La(NO₃)₃ has been recommended as an absorbent to eliminate fluorine interferences at room temperature during analytical processes .

Table 4: Environmental Applications

類似化合物との比較

Lanthanum(III) nitrate is similar to other lanthanide nitrates, such as cerium(III) nitrate, praseodymium(III) nitrate, and neodymium(III) nitrate . its unique properties, such as its high solubility and stability, make it particularly useful in specific applications like catalysis and nanoparticle synthesis .

Similar Compounds

- Cerium(III) nitrate

- Praseodymium(III) nitrate

- Neodymium(III) nitrate

- Yttrium(III) nitrate

This compound stands out due to its versatility and effectiveness in various scientific and industrial applications.

生物活性

Lanthanum(III) nitrate, a compound of lanthanum, has garnered attention in biological research due to its potential effects on various cellular processes, particularly in bone metabolism. This article provides an overview of the biological activity of this compound, highlighting key findings from recent studies, including its effects on cell viability, osteogenic differentiation, and potential toxicity.

This compound, with the formula La(NO₃)₃·6H₂O, is a soluble lanthanide compound that exhibits unique properties due to its ionic nature. It is primarily used in various industrial applications but has also been studied for its biological implications, particularly in the context of bone health and mineralization.

Effects on Cell Viability and Osteogenic Differentiation

Recent studies have explored the impact of this compound on bone marrow stromal cells (BMSCs), which are crucial for bone formation and repair. The following table summarizes key findings from relevant research:

Detailed Findings

- Cell Viability : In a study examining the effects of this compound solutions on BMSCs, it was found that cell viability was significantly inhibited at concentrations of 10 μM and 100 μM when precipitates formed from the solution were present in the culture medium. However, lower concentrations (0.001 and 0.1 μM) did not adversely affect cell viability .

- Osteogenic Differentiation : The same study indicated that while low concentrations of this compound did not affect osteoblast differentiation, higher concentrations led to a notable inhibition of this process. Specifically, the presence of La-PO₄-protein complexes formed in media containing fetal bovine serum (FBS) inhibited osteoblast differentiation at concentrations as low as 1 μM .

- Toxicity and Long-term Effects : Chronic exposure to lanthanum compounds has been associated with various toxicological effects. For instance, studies have reported hepatic lesions and impaired cognitive functions in animal models exposed to lanthanum chloride, suggesting potential risks associated with long-term exposure to lanthanum salts .

Case Studies

- Osteogenic Effects : A study focused on the osteogenic differentiation of BMSCs revealed that lanthanum-containing precipitates could inhibit the expression of osteoblast-related genes and proteins. This finding underscores the dual nature of lanthanum's effects—while it may aid in phosphate binding for certain clinical applications (e.g., treating hyperphosphatemia), it also poses risks for bone health by interfering with normal cellular processes .

- Neurotoxicity : Another case study highlighted neurotoxic effects observed in rats exposed to lanthanum chloride, where impaired spatial learning was noted alongside structural changes in hippocampal neurons. These findings raise concerns about the potential neurological impacts of lanthanum compounds when absorbed systemically .

特性

IUPAC Name |

lanthanum(3+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXNISCLWTJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

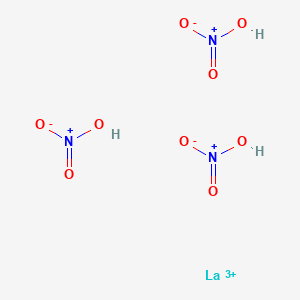

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LaN3O9+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10277-43-7 (hexahydrate), 16096-89-2 (Parent) | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

327.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-59-9 | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。